molecular formula C10H21ClO3S B15309191 5-(Isopentyloxy)pentane-1-sulfonyl chloride

5-(Isopentyloxy)pentane-1-sulfonyl chloride

Cat. No.: B15309191
M. Wt: 256.79 g/mol
InChI Key: MUYNXUVLYNBWFV-UHFFFAOYSA-N
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Description

5-(Isopentyloxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 5-(Isopentyloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(isopentyloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

5-(Isopentyloxy)pentane-1-sulfonic acid+SOCl25-(Isopentyloxy)pentane-1-sulfonyl chloride+SO2+HCl\text{5-(Isopentyloxy)pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(Isopentyloxy)pentane-1-sulfonic acid+SOCl2​→5-(Isopentyloxy)pentane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

5-(Isopentyloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: It can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

5-(Isopentyloxy)pentane-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can be further modified to create a wide range of derivatives.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents due to its ability to form stable sulfonamide linkages.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-(Isopentyloxy)pentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

5-(Isopentyloxy)pentane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

The uniqueness of this compound lies in its aliphatic structure and the presence of an isopentyloxy group, which imparts specific reactivity and properties .

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

5-(3-methylbutoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-10(2)6-8-14-7-4-3-5-9-15(11,12)13/h10H,3-9H2,1-2H3

InChI Key

MUYNXUVLYNBWFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCCCCS(=O)(=O)Cl

Origin of Product

United States

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